

# Inactivation of Enkephalins by Metallopeptidases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic inactivation of enkephalins by metallopeptidases. Enkephalins, endogenous opioid pentapeptides, play a crucial role in nociception, mood regulation, and autonomic function. Their signaling is tightly regulated by rapid degradation in the synaptic cleft by a series of metallopeptidases. Understanding the mechanisms of this inactivation is paramount for the development of novel analgesics and therapeutic agents that potentiate endogenous opioid signaling.

## Key Metallopeptidases in Enkephalin Inactivation

Four primary zinc-dependent metallopeptidases have been identified as the key players in the inactivation of enkephalins:

- Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, is a membrane-bound enzyme that cleaves enkephalins at the Gly³-Phe⁴ bond.[1][2]
- Aminopeptidase N (APN), also known as CD13, is a membrane-bound ectopeptidase that removes the N-terminal tyrosine residue (Tyr¹) from enkephalins.[1][3]
- Dipeptidyl Peptidase 3 (DPP3) is a cytosolic zinc exopeptidase that cleaves the Gly¹-Gly² bond of enkephalins.[4][5][6][7]



Carboxypeptidase A6 (CPA6) is an extracellular matrix-bound enzyme that removes the C-terminal amino acid (Phe<sup>5</sup>, Leu<sup>5</sup>, or Met<sup>5</sup>).[8][9]

The concerted action of these peptidases ensures the rapid termination of enkephalin signaling. Inhibition of these enzymes, particularly NEP and APN, has been shown to produce significant analgesic effects by increasing the bioavailability of endogenous enkephalins.[1]

### Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data for the interaction of metallopeptidases with enkephalins and their inhibitors.

**Table 1: Kinetic Parameters for Enkephalin Degradation** 

Enzyme	Substrate	K_m_ (µM)	k_cat_ (min <sup>-1</sup> )	k_cat_/K_m - (μM <sup>-1</sup> min <sup>-1</sup> )	Source
Neprilysin (Wild-Type)	[D- Ala²,Leu⁵]enk ephalin	23 ± 4	2800 ± 300	122	[10]
Neprilysin (R717M Mutant)	[D- Ala²,Leu⁵]enk ephalin	20 ± 5	21 ± 2	1.0	[10]
Aminopeptida se N	Met- enkephalin	Not available	Not available	Not available	
Dipeptidyl Peptidase 3	Leu- enkephalin	Not available	Not available	Not available	
Carboxypepti dase A6	Met- enkephalin / Leu- enkephalin	Not available	Not available	Not available	[8]

Note: Specific kinetic parameters for the degradation of natural enkephalins by APN, DPP3, and CPA6 were not readily available in the surveyed literature. The data for Neprilysin was obtained using a synthetic analog.





Table 2: Inhibitory Constants (K\_i\_ and IC\_50\_) of

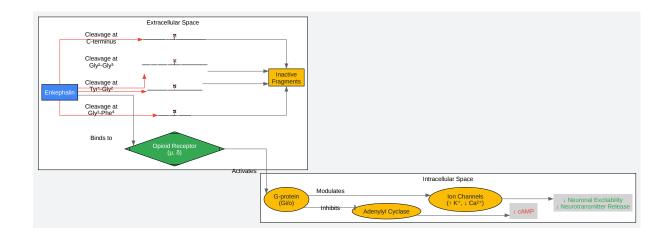
**Metallopeptidase Inhibitors** 

Enzyme	Inhibitor	K_i_ (nM)	IC_50_ (nM)	Source
Neprilysin	Thiorphan	4.7	1.8 - 4.7	[11]
Neprilysin	Phosphoramidon	-	34	
Aminopeptidase N	Bestatin	60 - 4100	5	[2][5]
Aminopeptidase N	Amastatin	19	-	[5]
Dipeptidyl Peptidase 3	Tynorphin	4.3	-	[5]
Dipeptidyl Peptidase 3	Spinorphin	-	-	[5]
Carboxypeptidas e A6	Not available	Not available	Not available	

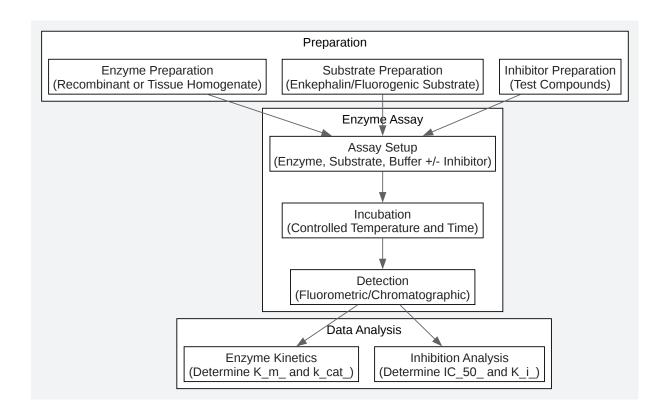
# Signaling Pathways and Experimental Workflows Opioid Receptor Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the  $\mu$ - and  $\delta$ -opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia. The inactivation of enkephalins by metallopeptidases terminates this signaling cascade.









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